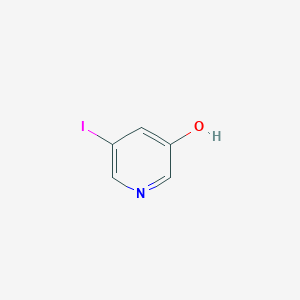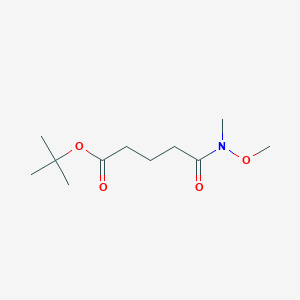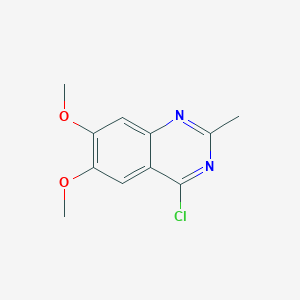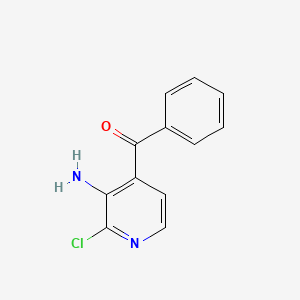
2,4-Dichloro-3-iodopyridine
Übersicht
Beschreibung
2,4-Dichloro-3-iodopyridine is a chemical compound with the empirical formula C5H2Cl2IN . It is used in laboratory settings and in the manufacture of other substances .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-3-iodopyridine consists of a pyridine ring with two chlorine atoms and one iodine atom attached. The molecular weight is 273.89 .Physical And Chemical Properties Analysis
2,4-Dichloro-3-iodopyridine is a solid with a molecular weight of 273.89 . Its melting point is between 90-94°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrimidine Derivatives
2,4-Dichloro-3-iodopyridine: is utilized in the synthesis of various pyrimidine derivatives. These compounds are significant due to their wide range of pharmacological effects, including anti-inflammatory properties . The compound’s reactivity with different substituents allows for the creation of novel pyrimidines with potential as anti-inflammatory agents.
Self-Assembly of Supramolecular Structures
This compound plays a crucial role in the self-assembly of isomeric supramolecular squares. The steric interactions between substituents of unsymmetrical bis(4-pyridyl)acetylene ligands dictate the self-selection of single isomers of these structures . This application is pivotal in the field of molecular engineering and nanotechnology.
Development of Anti-Inflammatory Agents
Research has shown that pyrimidine derivatives synthesized using 2,4-Dichloro-3-iodopyridine exhibit potent anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the realm of analytical chemistry, 2,4-Dichloro-3-iodopyridine -based compounds are characterized by multinuclear ( ^{31}P ) and ( ^1H ) NMR spectroscopies. This application is essential for understanding the structural and electronic properties of new compounds .
Photophysical Property Research
The planarity of aromatic rings appended to compounds like 2,4-Dichloro-3-iodopyridine affects their photophysical properties. Research in this area can lead to the development of new materials for optoelectronic applications .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-3-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-2-9-5(7)4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXJLNYZTJLVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442859 | |
| Record name | 2,4-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-iodopyridine | |
CAS RN |
343781-36-2 | |
| Record name | 2,4-Dichloro-3-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 343781-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)




![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)
